2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide
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Description
The compound “2-(4-chlorophenoxy)-N-quinolin-8-ylpyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, a quinoline ring, and a chlorophenoxy group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (pyridine and quinoline), followed by the introduction of the chlorophenoxy group . The exact synthesis process would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridine ring and a quinoline ring connected by a carbonyl group (from the carboxamide), and a chlorophenoxy group attached to the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and quinoline rings, as well as the chlorophenoxy group. These groups could potentially participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorophenoxy group) would all influence its properties .Mechanism of Action
Target of Action
Similar compounds such as 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid have been found to target the genome polyprotein in hepatitis c virus subtype 1b .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other chlorophenoxy compounds, which typically bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
For instance, 2-methyl-4-chlorophenoxy acetic acid (MPCA-Na) has been reported to cause a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity .
Pharmacokinetics
Similar compounds such as 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid have been found to be metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite .
Result of Action
For instance, exposure to 2-methyl-4-chlorophenoxy acetic acid (MPCA-Na) caused significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenoxy)-N-quinolin-8-ylpyridine-3-carboxamide. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all impact the compound’s effectiveness. In the case of 2-methyl-4-chlorophenoxy acetic acid (MPCA-Na), it was found that the compound’s toxicity could be alleviated by certain plant growth regulators .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-8-10-16(11-9-15)27-21-17(6-3-13-24-21)20(26)25-18-7-1-4-14-5-2-12-23-19(14)18/h1-13H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMGKSRMHIZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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